N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Description
N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H31N3O4S2 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.17559883 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-cycloheptyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, neurotransmitter release, and cellular proliferation .
Mode of Action
This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an increase in apoptosis . Interestingly, the apoptotic induction is independent of the α1-adrenoceptor blocking action .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are influenced by this compound . Among these, Bmi-1 is involved in the apoptotic induction of the compound in the BPH-1 cell line .
Result of Action
In vivo, the compound exhibits better performance than naftopidil in preventing the progression of rat prostatic hyperplasia . In vitro, the compound exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action was evaluated in an estrogen/androgen-induced rat BPH model and human BPH-1 cell line . .
Properties
IUPAC Name |
N-cycloheptyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-30-20-10-6-9-19(17-20)25-12-14-26(15-13-25)32(28,29)21-11-16-31-22(21)23(27)24-18-7-4-2-3-5-8-18/h6,9-11,16-18H,2-5,7-8,12-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZTXBDUPYXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.